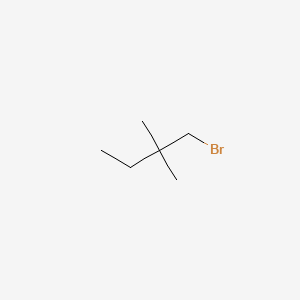

1-Bromo-2,2-dimethylbutane

描述

1-Bromo-2,2-dimethylbutane is an organic compound with the molecular formula C6H13Br. It is a colorless liquid that belongs to the class of alkyl halides. This compound is characterized by the presence of a bromine atom attached to a butane chain that has two methyl groups at the second carbon position. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.

准备方法

1-Bromo-2,2-dimethylbutane can be synthesized through several methods:

Synthetic Routes: One common method involves the bromination of 2,2-dimethylbutane using bromine (Br2) in the presence of a radical initiator such as light or heat. This reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals that react with the 2,2-dimethylbutane.

Industrial Production Methods: Industrially, this compound can be produced by the reaction of 2,2-dimethylbutane with hydrogen bromide (HBr) in the presence of a peroxide initiator. This method is efficient and scalable for large-scale production.

化学反应分析

1-Bromo-2,2-dimethylbutane undergoes various types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2). For example, when reacted with a nucleophile such as sodium hydroxide (NaOH), it can form 2,2-dimethylbutanol.

Elimination Reactions: It can undergo elimination reactions (E1 and E2) to form alkenes. For instance, when treated with a strong base like potassium tert-butoxide, it can form 2,2-dimethyl-1-butene.

Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

科学研究应用

1-Bromo-2,2-dimethylbutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine: While not directly used in biological systems, it serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

作用机制

The mechanism of action of 1-Bromo-2,2-dimethylbutane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, it forms a double bond through the removal of a proton and a bromine atom. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophile or base used.

相似化合物的比较

1-Bromo-2,2-dimethylbutane can be compared with other similar compounds such as:

1-Bromo-2-methylpropane: This compound has a similar structure but with only one methyl group. It is less sterically hindered and more reactive in SN2 reactions.

2-Bromo-2-methylbutane: This compound has the bromine atom on the second carbon, making it more prone to elimination reactions.

1-Bromo-3,3-dimethylbutane: This compound has a different substitution pattern, affecting its reactivity and the types of reactions it undergoes.

生物活性

1-Bromo-2,2-dimethylbutane (C6H13Br) is an organic compound that has garnered attention in various fields, including organic chemistry and toxicology. This article explores its biological activity, focusing on its reactivity, potential toxicity, and implications in environmental studies.

Chemical Structure and Properties

This compound is classified as a secondary alkyl halide. Its structure consists of a bromine atom attached to a 2,2-dimethylbutane backbone, which influences its reactivity in nucleophilic substitution and elimination reactions. The compound's molecular formula is C6H13Br, with a molecular weight of approximately 179.08 g/mol.

Reactivity and Mechanisms

The reactivity of this compound can be analyzed through its behavior in nucleophilic substitution reactions:

- SN1 and SN2 Mechanisms : Due to steric hindrance from the bulky dimethyl groups, this compound exhibits low reactivity in both SN1 and SN2 reactions. The compound does not readily undergo these mechanisms because the tertiary carbocation formation (in SN1) is unfavorable due to steric strain, and the bulky structure hinders backside attack required for SN2 reactions .

- Elimination Reactions : The compound also shows limited ability to undergo elimination reactions (E1 or E2) due to the absence of β-hydrogens adjacent to the carbon bearing the bromine atom. This lack of β-hydrogens prevents the formation of alkenes through typical elimination pathways .

Toxicological Profile

The toxicological effects of this compound have been investigated with respect to its potential environmental impact and human health:

- Acute Toxicity : Studies indicate that exposure to high concentrations of alkyl halides can lead to significant health risks, including respiratory distress and central nervous system effects. However, specific data on this compound's acute toxicity is limited. General toxicity data for similar compounds suggest caution in handling due to potential irritant properties .

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects of this compound. Its structural similarity to other brominated compounds raises concerns about bioaccumulation and endocrine disruption .

Environmental Impact

Research has shown that halogenated compounds like this compound can have significant environmental implications:

- Biodegradability : The biodegradability of halogenated hydrocarbons is often poor due to their stable carbon-halogen bonds. Studies indicate that while some alkyl halides can be degraded by microbial action, the presence of bromine may hinder this process .

- Persistence in Ecosystems : The persistence of such compounds in aquatic environments raises concerns about their long-term ecological effects. Monitoring and regulation are essential for managing their release into ecosystems .

Case Studies

Several case studies highlight the biological activity and environmental behavior of this compound:

- Reactivity with Nucleophiles : In a controlled laboratory setting, experiments demonstrated that when treated with nucleophiles such as hydroxide ions or methanol under specific conditions, this compound could yield various products through substitution reactions, albeit at low yields due to steric hindrance .

- Toxicity Assessments : A study assessing the acute toxicity of various alkyl bromides indicated that compounds with similar structures could induce neurotoxic effects at elevated concentrations. While specific data on this compound were not available, extrapolation from related compounds suggests caution in exposure scenarios .

属性

IUPAC Name |

1-bromo-2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-4-6(2,3)5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAAJBCWOAEKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445984 | |

| Record name | 1-bromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62168-42-7 | |

| Record name | 1-bromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。